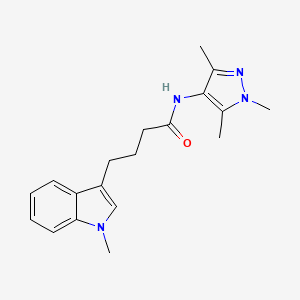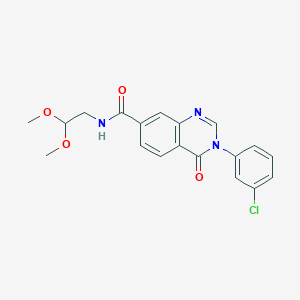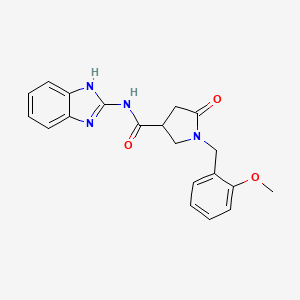![molecular formula C20H23N3O5 B12178596 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B12178596.png)
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a piperazine moiety, and an oxazole ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Piperazine Derivative Synthesis: The piperazine moiety can be synthesized by reacting ethylenediamine with dihaloalkanes.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the benzodioxin, piperazine, and oxazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperazine and oxazole rings.
Piperazine Derivatives: Compounds with similar piperazine moieties but different substituents.
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is unique due to its combination of three distinct structural motifs (benzodioxin, piperazine, and oxazole), which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C20H23N3O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-13-15(14(2)28-21-13)11-19(24)22-7-9-23(10-8-22)20(25)18-12-26-16-5-3-4-6-17(16)27-18/h3-6,18H,7-12H2,1-2H3 |
Clave InChI |
WPMFJBCDRWCNFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)
![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12178544.png)
![2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B12178548.png)
![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)

![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)
![N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B12178580.png)
![N-(4-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12178588.png)
